

Technical Profile: Octyltrimethylammonium Chloride (OTAC)

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Compound of Interest

Compound Name: Octyltrimethylammonium

CAS No.: 15461-38-8

Cat. No.: B097695

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CAS: 10108-86-8 | Formula: C

H

CIN | MW: 207.78 g/mol

Executive Summary

Octyltrimethylammonium chloride (OTAC), often abbreviated as C8-TAC or TMOAC, is a short-chain quaternary ammonium surfactant. Unlike its longer-chain homologues (e.g., Cetrimonium chloride, C16) which are dominant in formulation stability, OTAC is characterized by high water solubility, a very high Critical Micelle Concentration (CMC), and rapid exchange dynamics.

Its primary utility in drug development lies not in stable micellar encapsulation, but in transient permeation enhancement and phase transfer catalysis. Its small hydrophobic tail allows it to intercalate into lipid bilayers to disrupt packing without causing the extensive, irreversible lysis associated with long-chain detergents.

Molecular Architecture & Physicochemical Identity

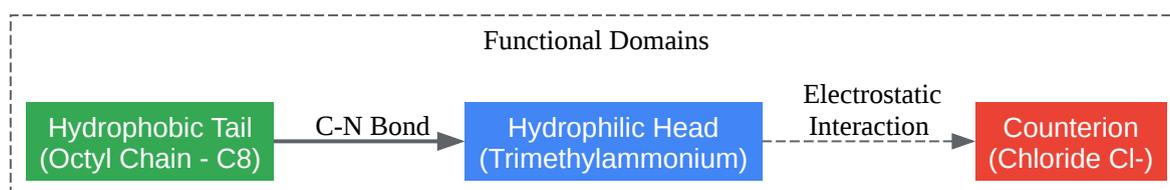
OTAC consists of a hydrophilic quaternary ammonium headgroup and a hydrophobic octyl (C8) tail. This short tail length places OTAC at the boundary between a hydrotrope and a true surfactant.

Table 1: Core Physicochemical Data

Property	Value	Context/Notes
Molecular Weight	207.78 g/mol	Monodisperse C8 chain
Physical Form	White Crystalline Powder	Hygroscopic; often handled as solution
Solubility (Water)	> 500 mg/mL	High solubility due to short C8 tail
Melting Point	152–156 °C	Decomposes upon prolonged heating
Counterion	Chloride (Cl ⁻)	Higher CMC than Bromide analogue

Visualization: Structural & Amphiphilic Logic

The following diagram illustrates the amphiphilic structure and the electrostatic potential regions critical for its interaction with anionic cell membranes.



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Caption: Functional segmentation of OTAC showing the C8 lipophilic tail and the cationic hydrophilic headgroup balanced by a chloride counterion.

Interfacial & Micellar Thermodynamics[1]

Critical Micelle Concentration (CMC)

The CMC of OTAC is significantly higher than standard surfactants like SDS or CTAB.

- Estimated CMC: 140 – 160 mM (~0.15 M) at 25°C.
- Comparison:
 - C10-TAC (Decyl): ~65 mM
 - C12-TAC (Dodecyl): ~15 mM
 - C16-TAC (Cetyl): ~0.9 mM

Mechanistic Insight: The short octyl chain provides a weak hydrophobic driving force () for self-assembly. Consequently, a high concentration of monomers is required to overcome the entropic penalty of ordering water molecules around the hydrocarbon tail, leading to a high CMC.

Thermodynamics of Micellization

The formation of OTAC micelles is primarily entropy-driven.[1]

- Enthalpy (): Slightly positive (Endothermic) or near zero.[2] The breaking of "iceberg" water structures around the C8 tail releases water, increasing system entropy.
- Free Energy (): Negative (Spontaneous), but less negative than longer chains, reflecting lower stability.
- Aggregation Number (): ~15–25 monomers. OTAC micelles are small, loosely packed, and often described as "quasi-micellar" aggregates rather than rigid spheres.

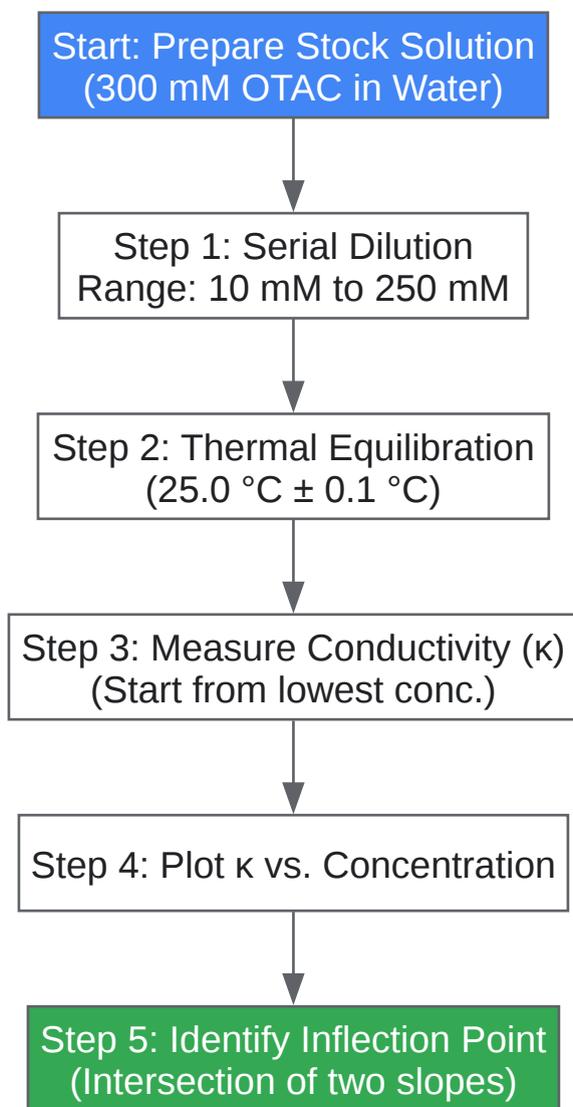
Surface Tension

- : ~40–45 mN/m.
- OTAC is a less efficient surface tension reducer compared to C12 or C16 analogs because the short tail packs less efficiently at the air-water interface.

Experimental Protocol: CMC Determination

Objective: Determine the CMC of OTAC using Electrical Conductivity. Rationale: Due to the high CMC (~150 mM), conductivity provides a sharper inflection point than surface tension (tensiometry) or fluorescence, which can be ambiguous for small, loose aggregates.

Workflow Diagram



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Caption: Step-by-step workflow for determining the Critical Micelle Concentration (CMC) via conductometry.

Detailed Methodology

- Stock Preparation: Prepare a 300 mM stock solution of OTAC in deionized water (Milli-Q, 18.2 M Ω ·cm).
 - Calculation: Dissolve 6.23 g of OTAC (MW 207.78) in 100 mL water.
- Calibration: Calibrate the conductivity meter using a 0.01 M KCl standard (1413 μ S/cm at 25°C).
- Measurement Series:
 - Prepare 15 samples ranging from 10 mM to 250 mM.
 - Critical Step: Ensure temperature is strictly controlled at 25°C. A 1°C drift can shift conductivity readings significantly, masking the inflection.
- Data Analysis:
 - Plot Specific Conductivity () vs. Concentration ().
 - Observe two linear regions:
 - Pre-micellar (Slope): Steeper slope (free ions).
 - Post-micellar (Slope): Lower slope (counterion binding to micelles reduces mobility).
 - The intersection of linear regressions for `ngcontent-ng-c1989010908="" _ngghost-ng-c3017681703="" class="inline ng-star-inserted">` and

defines the CMC.

Pharmaceutical & Research Applications[1][5]

Permeation Enhancement

OTAC acts as a transient permeation enhancer for mucosal drug delivery.

- **Mechanism:** The C8 tail inserts into the lipid bilayer of epithelial cells, causing transient disordering (fluidization). This temporarily opens tight junctions, allowing paracellular transport of hydrophilic drugs (e.g., peptides).
- **Advantage:** Unlike C12/C16 surfactants which can strip lipids and cause permanent damage, C8-TAC's interaction is dynamic and reversible due to its high water solubility (rapid washout).

Phase Transfer Catalysis (PTC)

OTAC facilitates reactions between immiscible phases (e.g., water/organic).

- **Action:** The quaternary ammonium head pairs with an anionic reactant in the aqueous phase. The lipophilic C8 tail drags this ion pair into the organic phase where the reaction occurs.
- **Selection Rule:** Use OTAC when the reaction requires a catalyst that is easily removed by water washing (high aqueous solubility) post-reaction.

Antimicrobial Action

- **Spectrum:** Gram-positive and Gram-negative bacteria.
- **Efficacy:** Generally lower potency (higher MIC) than Benzalkonium Chloride or Cetrimonium Chloride.
- **Kinetics:** Faster kill rates at high concentrations due to rapid diffusion through the cell wall.

References

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- Bales, B. L., & Zana, R. (2002). Characterization of Micelles of Quaternary Ammonium Surfactants as Reaction Media I: Dodecyltrimethylammonium Bromide and Chloride. Journal of Physical Chemistry B. Retrieved from [[Link](#)]

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Sources

- [1. Effect of 1,2-propanediol on the Critical Micelle Concentration of Decyltrimethylammonium Bromide at Temperatures from 293.15 K to 308.15 K | MDPI \[mdpi.com\]](#)
- [2. Temperature and salt-induced micellization of dodecyltrimethylammonium chloride in aqueous solution: a thermodynamic study - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
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